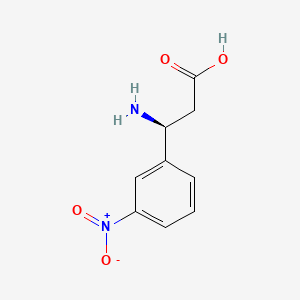
2-(2-Methylphenoxy)acetamid
Übersicht
Beschreibung
2-(2-Methylphenoxy)acetamide is an organic compound with the molecular formula C9H11NO2 It is a derivative of acetamide, where the acetamide group is substituted with a 2-methylphenoxy group
Wissenschaftliche Forschungsanwendungen
2-(2-Methylphenoxy)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: It is used in the development of novel materials with specific properties such as thermal stability and conductivity.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
Target of Action
The primary target of 2-(2-Methylphenoxy)acetamide is the enzyme NOTUM . NOTUM is a carboxylesterase that has been shown to act by mediating the O-depalmitoleoylation of Wnt proteins . This action results in the suppression of Wnt signaling .
Mode of Action
2-(2-Methylphenoxy)acetamide interacts with NOTUM by binding in the palmitoleate pocket of the enzyme . This interaction inhibits the activity of NOTUM, thereby preventing it from depalmitoleoylating Wnt proteins . As a result, Wnt signaling is restored .
Biochemical Pathways
The primary biochemical pathway affected by 2-(2-Methylphenoxy)acetamide is the Wnt signaling pathway . By inhibiting NOTUM, 2-(2-Methylphenoxy)acetamide prevents the suppression of Wnt signaling . This results in the accumulation and translocation of β-catenin, a key component of the canonical Wnt signaling pathway .
Pharmacokinetics
It’s important to note that the majority of compounds tested were rapidly metabolized in an nadph-independent manner . This could potentially impact the bioavailability of 2-(2-Methylphenoxy)acetamide.
Result of Action
The molecular and cellular effects of 2-(2-Methylphenoxy)acetamide’s action primarily involve the restoration of Wnt signaling . This can have various downstream effects depending on the specific cellular context, as Wnt signaling plays key roles in adult stem cell biology as well as in embryonic development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenoxy)acetamide typically involves the reaction of 2-methylphenol with chloroacetyl chloride to form 2-(2-methylphenoxy)acetyl chloride. This intermediate is then reacted with ammonia to yield 2-(2-Methylphenoxy)acetamide. The reaction conditions generally include:
-
Step 1: Formation of 2-(2-Methylphenoxy)acetyl Chloride
Reagents: 2-methylphenol, chloroacetyl chloride
Conditions: The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Temperature: Room temperature to 50°C
-
Step 2: Formation of 2-(2-Methylphenoxy)acetamide
Reagents: 2-(2-Methylphenoxy)acetyl chloride, ammonia
Conditions: The reaction is typically conducted in an aqueous or alcoholic medium.
Temperature: 0°C to room temperature
Industrial Production Methods
Industrial production methods for 2-(2-Methylphenoxy)acetamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium, elevated temperatures
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous conditions, room temperature to reflux
-
Substitution
Reagents: Halogens, nitrating agents
Conditions: Presence of a catalyst such as iron or aluminum chloride, room temperature to elevated temperatures
Major Products Formed
Oxidation: 2-(2-Carboxyphenoxy)acetamide
Reduction: 2-(2-Methylphenoxy)ethylamine
Substitution: Various substituted derivatives depending on the electrophile used
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Methylphenoxy)acetamide
- 2-(2-Methoxyphenoxy)acetamide
- 2-(2-Chlorophenoxy)acetamide
Comparison
2-(2-Methylphenoxy)acetamide is unique due to the presence of the 2-methyl group on the phenyl ring, which can influence its reactivity and interactions with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCWSKDUWIYHBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352594 | |
| Record name | 2-(2-methylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22560-43-6 | |
| Record name | 2-(2-methylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-METHYLPHENOXY)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloropyrido[2,3-b]pyrazine](/img/structure/B1300161.png)










![5-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1300189.png)


